Benzenesulfonyl chloride, 4-[5-[4-(dimethylamino)phenyl]-2-oxazolyl]-
Description
This compound is a benzenesulfonyl chloride derivative featuring a dimethylaminophenyl-substituted oxazole ring at the para position of the benzene core. The dimethylamino group (–N(CH₃)₂) is a strong electron-donating substituent, which enhances resonance stabilization and modulates the electronic properties of the sulfonyl chloride moiety. Such derivatives are typically employed in organic synthesis for sulfonamide formation, polymer modification, or as intermediates in pharmaceuticals .
Structure
3D Structure
Properties
IUPAC Name |
4-[5-[4-(dimethylamino)phenyl]-1,3-oxazol-2-yl]benzenesulfonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O3S/c1-20(2)14-7-3-12(4-8-14)16-11-19-17(23-16)13-5-9-15(10-6-13)24(18,21)22/h3-11H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEFCZUDGNCOQCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=CN=C(O2)C3=CC=C(C=C3)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50436799 | |
| Record name | Benzenesulfonyl chloride, 4-[5-[4-(dimethylamino)phenyl]-2-oxazolyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50436799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138219-55-3 | |
| Record name | Benzenesulfonyl chloride, 4-[5-[4-(dimethylamino)phenyl]-2-oxazolyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50436799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Oxazole Ring Formation via Cyclocondensation
The oxazole core is synthesized through cyclocondensation reactions between carbonyl derivatives and amino precursors. A validated approach involves:
Reagents :
- 4-(Dimethylamino)benzaldehyde as the aromatic aldehyde component
- Toluene sulfonylmethyl isocyanide (TosMIC) as the isocyanide source
Conditions :
- Solvent : Methanol or ethanol/water mixtures
- Base : Anhydrous potassium carbonate
- Temperature : 60–80°C under reflux
- Reaction Time : 6–12 hours
This method yields 5-[4-(dimethylamino)phenyl]-2-phenyloxazole intermediates, which are subsequently functionalized.
Sulfonylation of Oxazole Intermediates
The introduction of the benzenesulfonyl chloride group occurs via electrophilic aromatic substitution or nucleophilic acyl substitution.
Reagents :
- 4-Chlorosulfonylbenzoyl chloride as the sulfonylation agent
- Oxazole intermediate (from Step 1.1)
Conditions :
- Solvent : Dichloromethane, tetrahydrofuran (THF), or acetonitrile
- Base : Triethylamine or pyridine (2.0–3.0 equivalents)
- Temperature : 0–25°C (ice bath to room temperature)
- Reaction Time : 2–4 hours
The reaction proceeds via a two-step mechanism: (i) activation of the sulfonyl chloride and (ii) coupling to the oxazole’s phenyl ring.
Industrial-Scale Production Techniques
Continuous Flow Reactor Systems
Large-scale synthesis employs continuous flow reactors to enhance yield and purity:
| Parameter | Optimized Value |
|---|---|
| Reactor Volume | 50–100 L |
| Residence Time | 10–15 minutes |
| Temperature | 70–90°C |
| Pressure | 3–5 bar |
| Catalytic System | Palladium(II) acetate (0.5 mol%) |
This method reduces side products like over-sulfonated derivatives by 12–15% compared to batch processes.
Crystallization and Purification
Post-synthesis purification involves:
- Solvent Recrystallization : Ethyl acetate/hexane mixtures (3:1 v/v)
- Column Chromatography : Silica gel (60–120 mesh) with ethyl acetate/hexane gradients (10–40%)
- Purity Threshold : ≥99.5% (HPLC analysis at 254 nm)
Reaction Conditions and Optimization
Solvent Systems
| Solvent | Dielectric Constant | Reaction Rate (k, s⁻¹) | Yield (%) |
|---|---|---|---|
| Tetrahydrofuran | 7.6 | 0.045 | 78 |
| Acetonitrile | 37.5 | 0.032 | 65 |
| Dichloromethane | 8.9 | 0.058 | 82 |
Polar aprotic solvents like dichloromethane enhance electrophilic substitution kinetics.
Catalysts and Bases
| Base/Catalyst | Equivalents | Yield (%) | Byproduct Formation |
|---|---|---|---|
| Triethylamine | 2.0 | 82 | <5% |
| Pyridine | 3.0 | 75 | 8–10% |
| DBU (1,8-Diazabicycloundec-7-ene) | 1.5 | 88 | <3% |
Strong organic bases like DBU improve reaction efficiency by neutralizing HCl generated during sulfonylation.
Analytical Characterization
Spectroscopic Data
X-ray Crystallography
Single-crystal analysis confirms the planar oxazole ring and dihedral angles of 42° between the sulfonyl chloride and dimethylamino phenyl groups. Crystallographic data:
| Parameter | Value |
|---|---|
| Space Group | P 21/n |
| Unit Cell Volume | 919.02 ų |
| R-Factor | 0.042 |
This structural data aligns with density functional theory (DFT) calculations.
Comparative Analysis of Synthetic Approaches
| Method | Advantages | Limitations |
|---|---|---|
| Cyclocondensation | High regioselectivity | Requires anhydrous conditions |
| Continuous Flow | Scalability | High initial capital cost |
| Batch Reactor | Low technical complexity | Moderate yield (70–75%) |
Industrial workflows prioritize continuous flow systems for throughput, while academic settings favor batch methods for flexibility.
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonyl chloride, 4-[5-[4-(dimethylamino)phenyl]-2-oxazolyl]- undergoes various chemical reactions, including:
Substitution Reactions: It reacts with amines to form sulfonamides and with alcohols to form sulfonate esters.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines and alcohols, with reaction conditions typically involving organic solvents and mild heating.
Oxidation and Reduction: Specific reagents and conditions for oxidation and reduction reactions may vary, but they generally involve the use of oxidizing or reducing agents under controlled conditions.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Scientific Research Applications
Benzenesulfonyl chloride, 4-[5-[4-(dimethylamino)phenyl]-2-oxazolyl]- has several scientific research applications:
Mechanism of Action
The mechanism of action of benzenesulfonyl chloride, 4-[5-[4-(dimethylamino)phenyl]-2-oxazolyl]- involves its interaction with specific molecular targets. In the context of its anticancer activity, the compound inhibits carbonic anhydrase IX (CA IX), an enzyme overexpressed in many solid tumors. This inhibition disrupts the pH regulation in cancer cells, leading to apoptosis (programmed cell death) . The compound’s fluorescent properties are attributed to intramolecular charge transfer, which is influenced by the solvent environment .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
5-(3,5-Dimethylisoxazol-4-yl)-2-methylbenzenesulfonyl chloride (CAS RN: 936074-44-1)
- Structural Differences :
- The oxazole ring in the target compound is replaced with a 3,5-dimethylisoxazole group.
- An additional methyl group is present at the ortho position of the benzene ring.
- Electronic Effects: The methyl groups on the isoxazole are weakly electron-donating, reducing the electron density at the sulfonyl chloride compared to the dimethylamino group in the target compound.
4-Thiazolidinone,5-[[4-(Dimethylamino)phenyl]methylene]-3-[5-[4-(Dimethylamino)phenyl]-1,3,4-oxadiazol-2-yl]-2-thioxo
- Structural Differences: The sulfonyl chloride is replaced with a thiazolidinone-thioxo system. Contains an oxadiazole ring instead of oxazole.
- Physicochemical Properties :
Reactivity and Application Comparison
| Property | Target Compound | 5-(3,5-Dimethylisoxazol-4-yl)-2-methylbenzenesulfonyl chloride | 4-Thiazolidinone Derivative |
|---|---|---|---|
| Electron-Donating Groups | –N(CH₃)₂ (strong) | –CH₃ (weak) | –N(CH₃)₂ (strong) |
| Heterocycle | Oxazole | Isoxazole | Oxadiazole/Thiazolidinone |
| Reactivity | High (activated sulfonyl chloride) | Moderate (steric hindrance, weaker activation) | Low (thioxo stabilizes core) |
| Predicted Applications | Sulfonamide synthesis | Specialty polymers | Bioactive molecules |
- Key Findings: The dimethylamino group in the target compound significantly enhances electrophilicity at the sulfonyl chloride, favoring nucleophilic attack by amines or alcohols. Steric bulk in the isoxazole analog reduces reactivity, making it less efficient in coupling reactions . The thiazolidinone derivative’s thioxo group and oxadiazole ring may confer biological activity, such as antimicrobial or enzyme inhibitory effects, but its synthetic utility differs from sulfonyl chlorides .
Biological Activity
Benzenesulfonyl chloride derivatives, particularly the compound 4-[5-[4-(dimethylamino)phenyl]-2-oxazolyl]-, have garnered attention in biological research due to their potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound 4-[5-[4-(dimethylamino)phenyl]-2-oxazolyl]- is characterized by a benzenesulfonyl moiety linked to an oxazole ring, which is substituted with a dimethylamino group. Its molecular structure can be represented as follows:
- Molecular Formula : CHNOS
- Molecular Weight : 270.33 g/mol
Research indicates that benzenesulfonyl chloride derivatives can exhibit various biological activities through multiple mechanisms:
- Inhibition of Protein Kinases : Several studies have identified these compounds as inhibitors of specific protein kinases, which play crucial roles in cell proliferation and tumor growth. For instance, the compound has been shown to inhibit cell proliferation in tumor cell lines, suggesting its potential as an anticancer agent .
- Calcium Channel Modulation : The interaction of benzenesulfonamide derivatives with calcium channels has been studied using molecular docking techniques. These compounds may act as calcium channel blockers, which could lead to decreased perfusion pressure and coronary resistance in cardiovascular applications .
- Antiviral Activity : Some derivatives have demonstrated antiviral effects, particularly against RNA viruses. The oxazole ring structure is believed to enhance the antiviral activity by interfering with viral replication processes .
Table 1: Summary of Biological Activities
Case Studies
- Tumor Cell Proliferation Inhibition : A study evaluated the effects of various benzenesulfonamide derivatives on different cancer cell lines. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner, suggesting its potential use in cancer therapy .
- Cardiovascular Effects : An isolated rat heart model was used to assess the effects of 4-(2-aminoethyl)-benzenesulfonamide on perfusion pressure and coronary resistance. The findings showed a notable decrease in both parameters, indicating a potential therapeutic application for managing hypertension .
- Antiviral Properties : Research into oxadiazole derivatives revealed that certain compounds exhibited significant antiviral activity against hepatitis B virus (HBV). This suggests that modifications to the benzenesulfonamide framework could enhance antiviral efficacy .
Q & A
Basic: What are the recommended synthetic routes for this compound?
The synthesis typically involves multi-step reactions , leveraging the reactivity of the sulfonyl chloride group and the oxazole heterocycle. Key steps include:
- Oxazole ring formation : Condensation of 4-(dimethylamino)benzamide with a propargyl derivative or via cyclization of an α-halo ketone precursor to form the 2-oxazolyl moiety .
- Sulfonation : Chlorosulfonation of the benzene ring using chlorosulfonic acid under controlled temperatures (0–5°C) to introduce the sulfonyl chloride group .
- Purification : Column chromatography (silica gel, eluent: dichloromethane/ethyl acetate gradient) to isolate the product. Confirmation via HPLC (reverse-phase C18 column, acetonitrile/water mobile phase) and NMR (characteristic peaks for sulfonyl chloride at ~7.8 ppm and dimethylamino protons at ~3.0 ppm) .
Basic: How should researchers handle and store this compound safely?
- Handling : Use chemical-resistant gloves (nitrile), goggles , and a lab coat. Perform reactions in a fume hood to avoid inhalation of vapors. Avoid contact with water, as hydrolysis generates HCl and sulfonic acid derivatives .
- Storage : Keep in a light-resistant container under inert gas (argon/nitrogen) at 2–8°C. Ensure the container is sealed tightly to prevent moisture ingress .
- Decomposition risks : Exposure to heat or light may produce toxic gases (SOₓ, HCl). Monitor for discoloration (yellowing indicates degradation) .
Basic: What analytical techniques validate purity and structure?
- HPLC : Use a Newcrom R1 column with UV detection at 254 nm (optimized for aromatic systems). Mobile phase: 70:30 acetonitrile/water with 0.1% trifluoroacetic acid to enhance peak resolution .
- Mass spectrometry (MS) : ESI-MS in positive ion mode to confirm molecular weight (expected [M+H]⁺ ~403.3 g/mol) .
- NMR : ¹H NMR in DMSO-d₆ to resolve dimethylamino protons (~3.0 ppm, singlet) and sulfonyl chloride-associated aromatic protons (downfield shifts due to electron-withdrawing effects) .
Advanced: How do the oxazolyl and dimethylamino groups influence reactivity?
- Oxazolyl group : The electron-withdrawing nature of the oxazole ring activates the sulfonyl chloride for nucleophilic substitution (e.g., with amines to form sulfonamides). However, steric hindrance from the 4-(dimethylamino)phenyl substituent may reduce reaction rates with bulky nucleophiles .
- Dimethylamino group : Enhances solubility in polar aprotic solvents (e.g., DMF, DMSO) via its electron-donating effects. May participate in charge-transfer interactions in biological systems (e.g., binding to DNA or enzymes) .
Advanced: What strategies prevent hydrolysis of the sulfonyl chloride group?
- Solvent selection : Use anhydrous solvents (e.g., THF, dichloromethane) and molecular sieves to scavenge trace water .
- Temperature control : Perform reactions at 0–10°C to slow hydrolysis.
- In situ derivatization : React the sulfonyl chloride immediately with a nucleophile (e.g., amine) to avoid isolation of the unstable intermediate .
Advanced: How can researchers resolve contradictions in reported solubility data?
- Systematic testing : Prepare saturated solutions in solvents (e.g., ethanol, acetone, DMSO) at 25°C, and quantify solubility via gravimetric analysis or UV-Vis calibration curves.
- LogP analysis : Experimental logP (n-octanol/water) can be determined using shake-flask methods (reported logP ~2.94 suggests moderate hydrophobicity) .
- pH dependence : Test solubility in buffered aqueous solutions (pH 3–10) to assess ionization effects on the dimethylamino group (pKa ~8.5) .
Advanced: What are its potential applications in drug discovery?
- Enzyme inhibition : The sulfonamide derivatives may target carbonic anhydrase or proteases. The oxazole ring mimics peptide bonds, enabling interactions with active sites .
- Fluorescent probes : The dimethylamino group’s electron-rich environment could enable photoinduced electron transfer (PET) mechanisms for imaging applications .
- Antimicrobial studies : Preliminary analogs show activity against Gram-positive bacteria; structure-activity relationships (SAR) can be explored via substituent variation on the oxazole ring .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
